(R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a difluorobenzyl group, which can impart unique chemical properties.
Preparation Methods
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorobenzyl group, using nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It may serve as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The difluorobenzyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The Boc group can be removed to reveal the active amine, which can participate in further biochemical interactions.
Comparison with Similar Compounds
®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine carboxylic acids, such as:
®-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Lacks the difluorobenzyl group, which may result in different chemical properties and biological activities.
®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid: Contains a monofluorobenzyl group, which may affect its reactivity and binding interactions.
®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid: Features a dichlorobenzyl group, which can lead to different electronic and steric effects.
The presence of the difluorobenzyl group in ®-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique properties that can be advantageous in specific applications, such as increased metabolic stability and enhanced binding affinity.
Properties
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIEKXTHCSFGK-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375975 |
Source
|
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-29-1 |
Source
|
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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